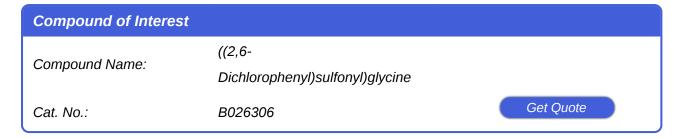


Applications of Phosphoglycerate Dehydrogenase (PHGDH) Inhibitors in Medicinal Chemistry

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Authored for: Researchers, scientists, and drug development professionals.

Introduction

Phosphoglycerate dehydrogenase (PHGDH) has emerged as a significant target in medicinal chemistry, particularly in the field of oncology. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, catalyzing the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1] This pathway is crucial for the proliferation of certain cancer cells, which exhibit an increased reliance on endogenous serine synthesis to support nucleotide, lipid, and protein production, as well as to maintain redox homeostasis.[2] Consequently, the inhibition of PHGDH presents a promising therapeutic strategy to selectively target cancer cells with upregulated serine biosynthesis. This document provides an overview of the applications of PHGDH inhibitors in medicinal chemistry, including experimental protocols and key data for notable compounds. While the specific compound ((2,6-Dichlorophenyl)sulfonyl)glycine is a glycine derivative, the focus of these notes will be on well-characterized inhibitors of PHGDH that exemplify the principles of targeting this pathway.[3][4][5][6][7]

Key Applications in Medicinal Chemistry

 Anticancer Drug Discovery: The primary application of PHGDH inhibitors is in the development of novel anticancer agents. These inhibitors are particularly relevant for tumors







exhibiting PHGDH overexpression or amplification, such as in breast cancer, melanoma, and lung adenocarcinoma.[1][8]

- Tool Compounds for Basic Research: Selective PHGDH inhibitors serve as valuable chemical probes to investigate the biological roles of the serine biosynthesis pathway in both normal physiology and disease states. They allow for the elucidation of downstream metabolic dependencies and signaling pathways affected by serine levels.
- Target Validation: The use of potent and selective inhibitors in preclinical models helps to validate PHGDH as a viable therapeutic target for various cancers and potentially other diseases where serine metabolism is implicated, such as neurodegenerative disorders.[8]

Quantitative Data of Selected PHGDH Inhibitors

The following table summarizes the in vitro potency of several notable PHGDH inhibitors. This data is crucial for structure-activity relationship (SAR) studies and for selecting appropriate compounds for further biological evaluation.



Compound	Target	IC50 (μM)	Assay Type	Cell-Based Activity	Reference
NCT-502	PHGDH	3.7	Biochemical Assay	Reduces glucose- derived serine production and is cytotoxic to PHGDH- dependent cancer cells.	[1]
NCT-503	PHGDH	2.5	Biochemical Assay	Inhibits PHGDH.	[1]
CBR-5884	PHGDH	33	Biochemical Assay	Inhibits de novo serine synthesis and is selectively toxic to cancer cell lines with high serine biosynthesis.	[1][9]
BI-4924	PHGDH	0.003	Biochemical Assay	Disrupts serine biosynthesis with an IC50 of 2.2 µM at 72h.	[1]
PHGDH-IN-2	PHGDH	5.2	Biochemical Assay	NAD+ competitive inhibitor; inhibits serine synthesis and growth of	[1]



				PHGDH- dependent cancer cells.	
PHGDH-IN-3	PHGDH	2.8	Biochemical Assay	Orally active inhibitor.	[1][10]
PHGDH-IN-5	PHGDH	0.29	Biochemical Assay	Covalent inhibitor; inhibits cell proliferation in cancer cell lines overexpressi ng PHGDH.	[1]

Experimental Protocols PHGDH Enzyme Inhibition Assay (Coupled Assay)

This protocol describes a coupled biochemical assay to screen for and characterize inhibitors of human PHGDH. The activity of PHGDH is coupled to downstream enzymes to minimize feedback inhibition and to a diaphorase/resazurin system for a fluorescent readout, which reduces interference from autofluorescent compounds.[2]

Materials:

- Recombinant human PHGDH enzyme
- 3-Phosphoglycerate (3-PG)
- NAD+
- Phosphoserine aminotransferase (PSAT1)
- Phosphoserine phosphatase (PSPH)
- Diaphorase



- Resazurin
- Test compounds (e.g., NCT-502)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM MgCl2, 0.01% Tween-20)
- 384-well microplates

Procedure:

- Prepare a solution of the coupled enzymes (PSAT1, PSPH, and diaphorase) in assay buffer.
- Add 5 μL of the test compound solution at various concentrations to the wells of a 384-well plate.
- Add 10 μL of the PHGDH enzyme solution to each well.
- Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
- Initiate the reaction by adding 10 μ L of a substrate mix containing 3-PG, NAD+, and resazurin.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.





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Caption: Workflow for a coupled PHGDH enzyme inhibition assay.

Cell-Based Serine Synthesis Assay

This protocol is designed to assess the ability of a test compound to inhibit de novo serine synthesis in cancer cells.

Materials:

- PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
- Cell culture medium (serine-free)
- Fetal bovine serum (dialyzed)
- [U-13C]-glucose
- Test compound (e.g., CBR-5884)
- LC-MS/MS system

Procedure:

- Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.
- Wash the cells with serine-free medium.



- Treat the cells with the test compound at various concentrations in serine-free medium containing [U-13C]-glucose for 24 hours.
- After incubation, wash the cells with ice-cold saline.
- Extract intracellular metabolites using a methanol/acetonitrile/water solution.
- Analyze the extracts by LC-MS/MS to measure the levels of 13C-labeled serine.
- Normalize the labeled serine levels to the total protein content or cell number.
- Determine the effect of the compound on de novo serine synthesis.

Cancer Cell Proliferation Assay

This assay evaluates the cytotoxic or cytostatic effect of PHGDH inhibitors on cancer cell lines with varying dependence on the serine synthesis pathway.

Materials:

- PHGDH-dependent (e.g., MDA-MB-468) and PHGDH-independent (e.g., MCF7) cancer cell lines
- Cell culture medium (with and without serine)
- Test compound
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well plates

Procedure:

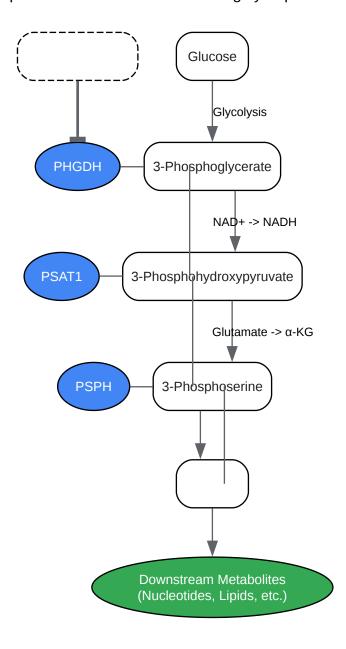
- Seed both cell lines in 96-well plates in their respective standard culture media.
- After 24 hours, replace the medium with fresh medium (either serine-replete or serinedeplete) containing serial dilutions of the test compound.
- Incubate the cells for 72 hours.



- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure luminescence to determine the number of viable cells.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway

The inhibition of PHGDH directly impacts the serine biosynthesis pathway, leading to a reduction in the intracellular pool of L-serine and its downstream metabolites. This can induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway.





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Caption: Inhibition of the de novo serine biosynthesis pathway.

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